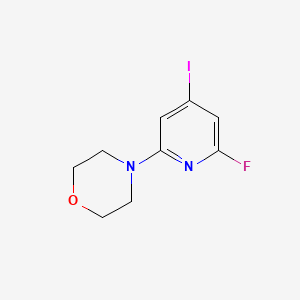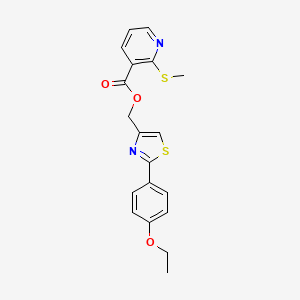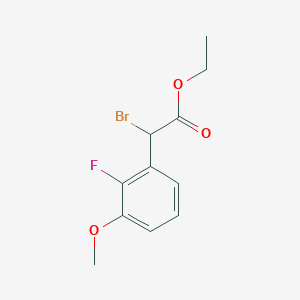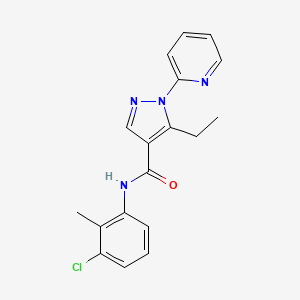
4-(6-Fluoro-4-iodopyridin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Fluoro-4-iodopyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H10FIN2O It is a derivative of morpholine, a heterocyclic amine, and contains both fluorine and iodine atoms attached to a pyridine ring
Méthodes De Préparation
The synthesis of 4-(6-Fluoro-4-iodopyridin-2-yl)morpholine typically involves the reaction of 6-fluoro-4-iodopyridine with morpholine. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
4-(6-Fluoro-4-iodopyridin-2-yl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and palladium catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the fluorine or iodine substituents can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the pyridine ring or the morpholine moiety.
Applications De Recherche Scientifique
4-(6-Fluoro-4-iodopyridin-2-yl)morpholine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, such as enzyme activity or receptor binding, due to its ability to interact with specific molecular targets.
Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for the synthesis of drugs targeting various diseases, such as cancer or neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mécanisme D'action
The mechanism by which 4-(6-Fluoro-4-iodopyridin-2-yl)morpholine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent and specific effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(6-Fluoro-4-iodopyridin-2-yl)morpholine include other halogenated pyridine derivatives, such as:
4-(6-Chloro-4-iodopyridin-2-yl)morpholine: This compound contains a chlorine atom instead of a fluorine atom, which can influence its reactivity and binding properties.
4-(6-Fluoro-4-bromopyridin-2-yl)morpholine:
4-(6-Fluoro-4-iodopyridin-2-yl)piperidine: This compound features a piperidine ring instead of a morpholine ring, which can alter its pharmacological properties and biological activity.
The uniqueness of this compound lies in its specific combination of fluorine and iodine atoms, which can confer distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H10FIN2O |
|---|---|
Poids moléculaire |
308.09 g/mol |
Nom IUPAC |
4-(6-fluoro-4-iodopyridin-2-yl)morpholine |
InChI |
InChI=1S/C9H10FIN2O/c10-8-5-7(11)6-9(12-8)13-1-3-14-4-2-13/h5-6H,1-4H2 |
Clé InChI |
PEIFFNANSBRASR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=CC(=C2)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363383.png)
![2-Hydroxy-4-[(propanoylcarbamothioyl)amino]benzoic acid](/img/structure/B13363394.png)
![2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363410.png)
![6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363411.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363415.png)
![4,5-dimethyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13363417.png)
![N-{2-[bis(4-fluorophenyl)methoxy]ethyl}thiourea](/img/structure/B13363421.png)
